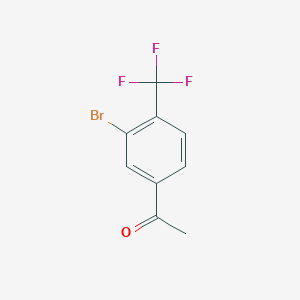

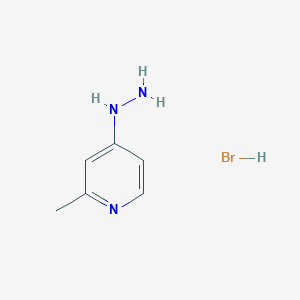

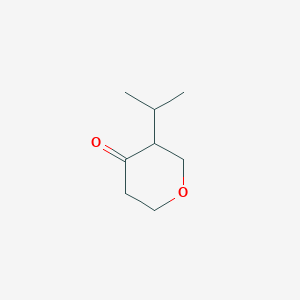

![molecular formula C17H13N5O2 B2358710 8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 843638-72-2](/img/structure/B2358710.png)

8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pteridines are heterocyclic structures of coenzymatic constituents of oxidoreductase enzymes . They play essential roles in growth processes and the metabolism of one-carbon units and are in clinical use as anticancer, antiviral, antibacterial, and diuretic drugs .

Synthesis Analysis

The synthesis of similar compounds often involves amidation of 2-aminobenzoic acid derivatives followed by cyclization . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates which underwent cyclization by treatment with acetic anhydride .Molecular Structure Analysis

The molecular structure of pteridines is a conjugated system of pyrazine and pyrimidine rings, the so-called pteridine . The structure for the cluster has been simulated by using the density functionals B1B95 (6-31 G (d) and 6-31+G (d) basis sets) and M06-2X (6-31 G (d) basis set) .Chemical Reactions Analysis

Pteridines are involved in various chemical reactions. For instance, single pteridine-2,4 (1 H ,3 H )-dithione and dimethylformamide molecules are packed via N-H···O and N-H···N hydrogen bonds into centrosymmetric clusters .Physical and Chemical Properties Analysis

The physical and chemical properties of pteridines are often influenced by their molecular structure. For instance, the analysis of π,π-stacking interactions shows too large slippage distance between aromatic rings from contiguous planes .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Structural Characterization : The compound has been synthesized and analyzed structurally in various studies. For example, Gakhar et al. (1984) synthesized similar benzimidazo[2,1-h]pteridine-2,4-diones and characterized their structures using elemental analyses, IR, and PMR spectra (Gakhar, Sachdev, & Gupta, 1984).

Biochemical Applications

- Binding Affinity and Selectivity in DNA Duplexes : The binding affinity and selectivity of derivatives of the compound for adenine in AP-site-containing DNA duplexes were studied by Rajendar et al. (2010). They found that certain derivatives bind selectively to adenine, with variations in binding affinity influenced by different substituents (Rajendar et al., 2010).

Crystallography

- Crystal Structure Analysis : The crystal structure of related compounds, providing insights into their molecular configurations and interactions, has been examined in various studies, such as the work by Rohlíček et al. (2010) on 10-methylisoalloxazine (Rohlíček et al., 2010).

Pharmacological Applications

- Potential as Anti-Trypanosomatidic Agents : Linciano et al. (2019) identified benzothiazoles, structurally related to the compound , as potential pteridine reductase-1 inhibitors and anti-trypanosomatidic agents. This highlights the potential application in treating infections caused by Trypanosoma and Leishmania (Linciano et al., 2019).

Chemical Interactions

- Study of Molecular Interactions : Kakemi et al. (1969) investigated the complexing tendencies of various compounds, including those structurally related to 8-amino-3-benzylbenzo[g]pteridine-2,4-dione, providing insights into their interactions in aqueous solutions (Kakemi et al., 1969).

Mécanisme D'action

Orientations Futures

The investigation of several other enzymes involved in folate biosynthesis or in pteridine metabolism might be therapeutic targets so the variation of the substituents has provided new synthetic and highly functionalized compounds with interesting properties . Future research could focus on exploring these possibilities further.

Propriétés

IUPAC Name |

8-amino-3-benzyl-1H-benzo[g]pteridine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c18-11-6-7-12-13(8-11)20-15-14(19-12)16(23)22(17(24)21-15)9-10-4-2-1-3-5-10/h1-8H,9,18H2,(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKBSNDVBJFVLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=NC4=C(C=C(C=C4)N)N=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

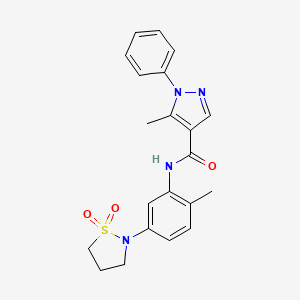

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2358633.png)

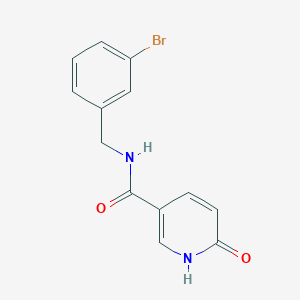

![N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2358635.png)

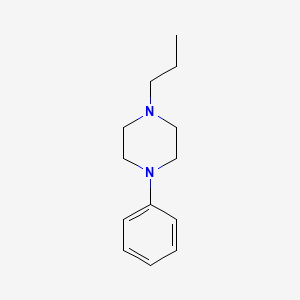

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2358636.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)

![2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2358641.png)